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molecular formula C2H2Cl2F2 B158981 1,2-Dichloro-1,1-difluoroethane CAS No. 1649-08-7

1,2-Dichloro-1,1-difluoroethane

Cat. No. B158981
M. Wt: 134.94 g/mol
InChI Key: SKDFWEPBABSFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05406008

Procedure details

An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
[Compound]
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(F)(F)F.C([Cl:11])C(F)(F)F.[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([C:21]([F:24])(F)[F:22])([Cl:20])[Cl:19].C(C(Cl)(Cl)Cl)(F)(F)F.CC(F)(F)Cl>>[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([Cl:20])([Cl:19])[C:21]([Cl:11])([F:24])[F:22]

Inputs

Step One
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)C(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)Cl)Cl
Name
Type
product
Smiles
C(C(F)(F)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05406008

Procedure details

An alternative approach to HCFC's is the chlorination of fluorocarbons such as CH3CF3 (HFC-143a). For example, McBee (Industrial and Engineering Chemistry, Vol. 39, pp. 409-412 (1947)) reported that vapor phase chlorination of HFC-143a afforded a mixture of HCFC-133a, HCFC-132b, CHCl2CF3 (HCFC-123), and the fully chlorinated CF3CCl3 (CFC-113a). McBee also reported the chlorination of CH3CClF2 (HCFC-142b) to give HCFC-132b, HCFC-122, and the fully chlorinated CClF2CCl3 (CFC-112a). Again, using this technique --CH2Cl and --CHCl2 groups dominate the attainable substitution pattern.
[Compound]
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(F)(F)F.C([Cl:11])C(F)(F)F.[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([C:21]([F:24])(F)[F:22])([Cl:20])[Cl:19].C(C(Cl)(Cl)Cl)(F)(F)F.CC(F)(F)Cl>>[CH2:12]([Cl:17])[C:13]([Cl:16])([F:15])[F:14].[CH:18]([Cl:20])([Cl:19])[C:21]([Cl:11])([F:24])[F:22]

Inputs

Step One
Name
fluorocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)C(F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)Cl)Cl
Name
Type
product
Smiles
C(C(F)(F)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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